N-Boc-N-methyl-3-chloro-1-propanamine
Overview
Description
N-Boc-N-methyl-3-chloro-1-propanamine, also known as tert-butyl 3-chloropropyl (methyl)carbamate, is a chemical compound with the molecular formula C9H18ClNO2 and a molecular weight of 207.7 g/mol . This compound is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Boc-N-methyl-3-chloro-1-propanamine can be synthesized through a multi-step process. One common method involves the reaction of 3-chloropropylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-Boc-N-methyl-3-chloro-1-propanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group under mild conditions.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used.
Deprotection Reactions: The major product is N-methyl-3-chloro-1-propanamine.
Scientific Research Applications
N-Boc-N-methyl-3-chloro-1-propanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Boc-N-methyl-3-chloro-1-propanamine involves its reactivity towards nucleophiles and acids. The chlorine atom acts as a leaving group in substitution reactions, while the Boc protecting group can be removed under acidic conditions to reveal the free amine. These properties make it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
N-Boc-3-chloro-1-propanamine: Similar structure but lacks the methyl group on the nitrogen atom.
N-Boc-N-methyl-2-chloro-1-propanamine: Similar structure but with the chlorine atom on the second carbon.
Uniqueness
N-Boc-N-methyl-3-chloro-1-propanamine is unique due to the presence of both the Boc protecting group and the chlorine atom on the third carbon. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-(3-chloropropyl)-N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18ClNO2/c1-9(2,3)13-8(12)11(4)7-5-6-10/h5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGHWHRLCIXJTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557194 | |
Record name | tert-Butyl (3-chloropropyl)methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90557194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114326-14-6 | |
Record name | tert-Butyl (3-chloropropyl)methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90557194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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